molecular formula C10H9NO2 B11916582 1(2H)-Isoquinolinone, 4-hydroxy-2-methyl- CAS No. 30236-50-1

1(2H)-Isoquinolinone, 4-hydroxy-2-methyl-

Cat. No.: B11916582
CAS No.: 30236-50-1
M. Wt: 175.18 g/mol
InChI Key: ZEUALHUCQDKVFN-UHFFFAOYSA-N
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Description

4-hydroxy-2-methylisoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinolinone family. This compound is characterized by a hydroxyl group at the 4-position and a methyl group at the 2-position on the isoquinolinone ring. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-methylisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine followed by cyclization. The reaction conditions often require acidic catalysts and elevated temperatures to facilitate the formation of the isoquinolinone ring.

Industrial Production Methods

In an industrial setting, the production of 4-hydroxy-2-methylisoquinolin-1(2H)-one may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2-methylisoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the isoquinolinone ring can be reduced to form a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as Lewis acids (e.g., aluminum chloride) and elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group results in a secondary alcohol.

Scientific Research Applications

4-hydroxy-2-methylisoquinolin-1(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

4-hydroxy-2-methylisoquinolin-1(2H)-one can be compared with other isoquinolinone derivatives, such as:

    4-hydroxyisoquinolin-1(2H)-one: Lacks the methyl group at the 2-position.

    2-methylisoquinolin-1(2H)-one: Lacks the hydroxyl group at the 4-position.

    Isoquinolin-1(2H)-one: Lacks both the hydroxyl and methyl groups.

The presence of the hydroxyl and methyl groups in 4-hydroxy-2-methylisoquinolin-1(2H)-one contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-hydroxy-2-methylisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-11-6-9(12)7-4-2-3-5-8(7)10(11)13/h2-6,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUALHUCQDKVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40481076
Record name 1(2H)-Isoquinolinone, 4-hydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30236-50-1
Record name 1(2H)-Isoquinolinone, 4-hydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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